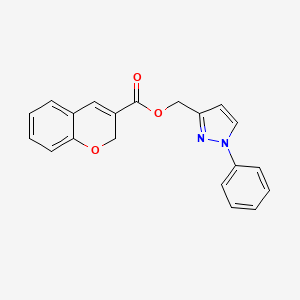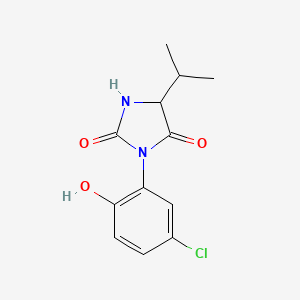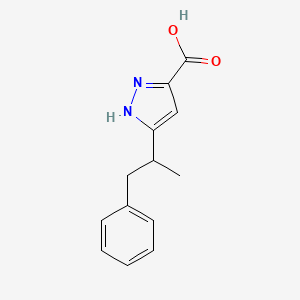![molecular formula C19H23NO3 B12940864 Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)
Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[331]nonan-3-yl 2H-chromene-3-carboxylate is a complex organic compound that features a bicyclic structure fused with a chromene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate typically involves multiple steps, starting with the preparation of the bicyclic nonane structure. This can be achieved through a series of cyclization reactions. The chromene moiety is then introduced via a condensation reaction with an appropriate aldehyde or ketone. The final esterification step involves the reaction of the chromene carboxylic acid with the bicyclic alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bicyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted bicyclic compounds.
Applications De Recherche Scientifique
Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene moiety can interact with various enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate: is compared with other chromene derivatives and bicyclic compounds.
Chromene derivatives: Known for their diverse biological activities, including antioxidant and anticancer properties.
Bicyclic compounds: Often used in medicinal chemistry for their stability and unique pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its combined bicyclic and chromene structure, which may confer enhanced biological activity and specificity compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-20-15-6-4-7-16(20)11-17(10-15)23-19(21)14-9-13-5-2-3-8-18(13)22-12-14/h2-3,5,8-9,15-17H,4,6-7,10-12H2,1H3/t15-,16+,17? |
Clé InChI |
OAAKAQLMTYOLSR-SJPCQFCGSA-N |
SMILES isomérique |
CN1[C@@H]2CCC[C@H]1CC(C2)OC(=O)C3=CC4=CC=CC=C4OC3 |
SMILES canonique |
CN1C2CCCC1CC(C2)OC(=O)C3=CC4=CC=CC=C4OC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)




